4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrophenol group, and a chlorinated phenyl ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol typically involves multiple steps. One common method starts with the preparation of 5-chloro-1,3-benzoxazole, which is then reacted with 4-chloro-3-hydroxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield quinones, while reduction of the nitro group would produce amines.
Scientific Research Applications
4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest it may interfere with cellular processes critical for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol
- 4-chloro-2-[(E)-{[4-(5-aryl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol
Uniqueness
What sets 4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-nitrophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H11Cl2N3O5 |
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Molecular Weight |
444.2 g/mol |
IUPAC Name |
4-chloro-2-[[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H11Cl2N3O5/c21-11-1-4-18-15(6-11)24-20(30-18)14-3-2-13(8-17(14)26)23-9-10-5-12(22)7-16(19(10)27)25(28)29/h1-9,26-27H |
InChI Key |
IPHLYMKBWLBDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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